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For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical analysis of available clinical trial data for Sucunamostat
(SCO-792), an oral enteropeptidase inhibitor. The performance of Sucunamostat is compared

with other relevant therapeutic alternatives, supported by experimental data from clinical trials.

This document is intended to serve as a resource for researchers, scientists, and professionals

in the field of drug development.

Executive Summary
Sucunamostat is a first-in-class, orally administered, reversible inhibitor of enteropeptidase, a

key enzyme in protein digestion. By inhibiting this enzyme, Sucunamostat reduces the

absorption of amino acids from the gut. This mechanism of action holds therapeutic potential

for a range of metabolic and rare diseases. Clinical development has focused on type 2

diabetes with kidney disease, obesity, and rare metabolic disorders such as phenylketonuria

(PKU) and maple syrup urine disease (MSUD).

This guide presents a detailed analysis of a Phase 2a clinical trial of Sucunamostat in patients

with type 2 diabetes and albuminuria. For other indications such as obesity, where clinical data

for Sucunamostat is not yet publicly available, a comparison is made with preclinical data for

Sucunamostat and extensive clinical data from established therapies like GLP-1 receptor

agonists. For rare diseases, the therapeutic rationale of Sucunamostat is discussed in the

context of current and emerging treatments.
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Data Presentation: Sucunamostat in Diabetic Kidney
Disease
An exploratory Phase 2a clinical trial evaluated the efficacy and safety of Sucunamostat in
patients with type 2 diabetes and albuminuria.[1][2][3]

Table 1: Baseline Characteristics of Patients in the Phase 2a Trial of Sucunamostat

Characteristic Placebo (n=15)
SCO-792 500 mg
QD (n=29)

SCO-792 500 mg
TID (n=28)

Age (years) 65.5 ± 7.2 64.1 ± 8.1 63.1 ± 8.7

Male (%) 80.0 82.8 82.1

HbA1c (%) 7.8 ± 0.8 7.7 ± 0.8 7.8 ± 0.8

eGFR

(mL/min/1.73m²)
58.1 ± 21.5 59.3 ± 22.4 56.9 ± 19.8

UACR (mg/g) 785.4 (398.8, 1512.1) 832.9 (415.5, 1552.0) 788.6 (433.2, 1450.5)

Data are presented as mean ± standard deviation or median (interquartile range). QD: once

daily; TID: three times daily.

Table 2: Efficacy Outcomes of the Phase 2a Trial of Sucunamostat at 12 Weeks
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Outcome Placebo (n=15)
SCO-792 500 mg
QD (n=29)

SCO-792 500 mg
TID (n=28)

UACR Change from

Baseline (%)
-14% -27% -28%

P-value vs. Baseline 0.4407 0.0271 0.0211

HbA1c Change from

Baseline (%)
-0.11 ± 0.35 -0.15 ± 0.51 -0.38 ± 0.58*

eGFR Change from

Baseline

(mL/min/1.73m²)

-1.5 ± 5.8 -2.3 ± 7.1 -3.1 ± 6.9

Statistically significant decrease from baseline in the TID group. UACR changes were not

statistically significant when compared to placebo.[1][2][3]

Comparison with Alternatives
Diabetic Kidney Disease: SGLT2 Inhibitors
Sodium-glucose cotransporter-2 (SGLT2) inhibitors are an established class of drugs for the

treatment of chronic kidney disease (CKD), including in patients with type 2 diabetes.

Table 3: Comparison of Renal Outcomes with SGLT2 Inhibitors
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Trial Drug
Patient
Population

Primary Renal
Outcome

Relative Risk
Reduction

DAPA-CKD Dapagliflozin
CKD with/without

T2D

Sustained ≥50%

eGFR decline,

end-stage kidney

disease, renal or

CV death

39%

EMPA-KIDNEY Empagliflozin
CKD with/without

T2D

Progression of

kidney disease

or cardiovascular

death

28%

CREDENCE Canagliflozin T2D and CKD

End-stage kidney

disease,

doubling of

serum creatinine,

or renal or CV

death

30%

Data compiled from published studies.[4][5][6]

Obesity: GLP-1 Receptor Agonists
While clinical data for Sucunamostat in obesity is not yet available, preclinical studies in diet-

induced obese (DIO) mice showed that Sucunamostat treatment led to a reduction in food

intake and body weight.[7] In comparison, GLP-1 receptor agonists have demonstrated

significant weight loss in large-scale clinical trials.

Table 4: Weight Loss Efficacy of GLP-1 Receptor Agonists in Patients with Obesity
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Drug Trial Duration
Mean Weight Loss
(%)

Semaglutide 2.4 mg STEP 1 68 weeks -14.9%

Tirzepatide 15 mg SURMOUNT-1 72 weeks -20.9%

Liraglutide 3.0 mg
SCALE Obesity and

Prediabetes
56 weeks -8.0%

Data compiled from published studies.[8][9][10]

Experimental Protocols
Sucunamostat Phase 2a Trial in Diabetic Kidney Disease

Study Design: A randomized, double-blind, placebo-controlled, parallel-group, multicenter

study.[1][2][3]

Participants: 72 patients with type 2 diabetes mellitus, a urine albumin-to-creatinine ratio

(UACR) of 200-5000 mg/g, and an estimated glomerular filtration rate (eGFR) >30

mL/min/1.73 m².[1][2][3]

Intervention: Patients were randomized (1:2:2) to receive placebo, Sucunamostat 500 mg

once daily (QD), or Sucunamostat 500 mg three times daily (TID) for 12 weeks.[1][2][3]

Primary Endpoints: Change in UACR from baseline, safety, and tolerability.[1][2][3]

Secondary and Exploratory Endpoints: Change in eGFR and the proportion of patients with

at least a 30% reduction in UACR.[1]

Mandatory Visualization
Signaling Pathways
The mechanism of action of Sucunamostat, through the inhibition of enteropeptidase, leads to

reduced amino acid absorption. This dietary amino acid restriction is known to impact key

cellular signaling pathways that regulate metabolism and cell growth, such as the mTOR and
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GCN2 pathways. Preclinical studies also suggest an effect on the secretion of FGF21, a

metabolic hormone.
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Caption: Sucunamostat's inhibition of enteropeptidase and subsequent impact on cellular

signaling pathways.

Experimental Workflow
The following diagram illustrates the workflow of the Phase 2a clinical trial of Sucunamostat in
patients with diabetic kidney disease.
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Caption: Workflow of the Phase 2a clinical trial for Sucunamostat in diabetic kidney disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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